molecular formula C13H11ClF3N5 B1350563 6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine CAS No. 338979-12-7

6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine

Cat. No.: B1350563
CAS No.: 338979-12-7
M. Wt: 329.71 g/mol
InChI Key: FJFXKJLCRHRVIH-UHFFFAOYSA-N
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Description

6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine is a complex heterocyclic compound that features a pyridine ring substituted with chloro and trifluoromethyl groups, fused to a tetrahydropyrido[4,3-d]pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through halogenation and trifluoromethylation reactions.

    Cyclization: The pyridine intermediate undergoes cyclization with appropriate reagents to form the fused pyrido[4,3-d]pyrimidine ring system.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of high-throughput screening for reaction conditions, continuous flow chemistry, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The chloro and trifluoromethyl groups on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, such as alkyl or aryl groups.

Scientific Research Applications

6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Pharmaceutical Development: It serves as a lead compound in the development of new drugs, particularly for conditions where modulation of specific molecular pathways is desired.

    Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate the activity of these targets. This modulation can result in various biological effects, depending on the pathway involved.

Comparison with Similar Compounds

Similar Compounds

    6-[3-Chloro-2-pyridinyl]-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine: Lacks the trifluoromethyl group, which may affect its biological activity and binding affinity.

    6-[3-Bromo-5-(trifluoromethyl)-2-pyridinyl]-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine:

Uniqueness

The presence of both chloro and trifluoromethyl groups in 6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine makes it unique compared to similar compounds. These groups enhance its chemical stability, reactivity, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClF3N5/c14-9-3-8(13(15,16)17)5-19-11(9)22-2-1-10-7(6-22)4-20-12(18)21-10/h3-5H,1-2,6H2,(H2,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFXKJLCRHRVIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=C(N=C21)N)C3=C(C=C(C=N3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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